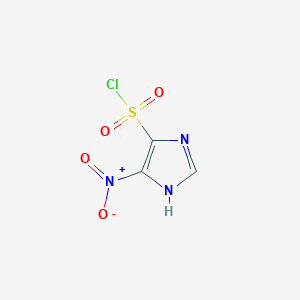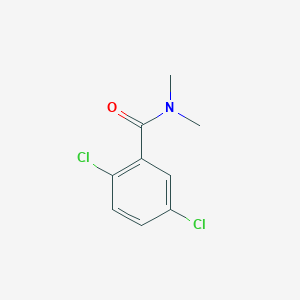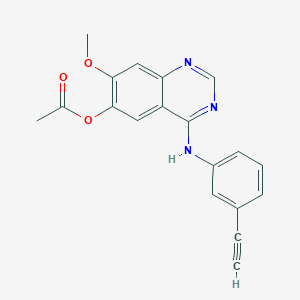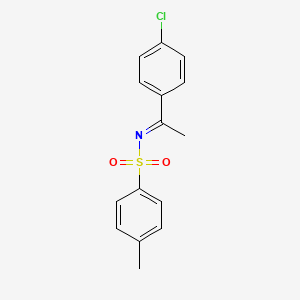
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide
Overview
Description
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide, also known as Sulfasalazine, is a sulfonamide-based drug that has been used for the treatment of various autoimmune diseases. It was first synthesized in the 1950s and has since been used to treat conditions such as rheumatoid arthritis, ulcerative colitis, and Crohn's disease.
Scientific Research Applications
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has been extensively studied for its use in the treatment of various autoimmune diseases. It has been shown to be effective in reducing inflammation and pain associated with rheumatoid arthritis, ulcerative colitis, and Crohn's disease. Additionally, it has been used in the treatment of other conditions such as psoriasis and ankylosing spondylitis.
Mechanism of Action
The mechanism of action of N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. It also inhibits the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory process.
Biochemical and Physiological Effects
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain associated with autoimmune diseases. It has also been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory process. Additionally, it has been shown to have an immunomodulatory effect, which can help to prevent the progression of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied for its use in the treatment of autoimmune diseases, making it a useful tool for researchers in this field. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide. One area of research is to further understand its mechanism of action, which can help to develop more effective treatments for autoimmune diseases. Another area of research is to investigate its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases. Additionally, research can focus on developing new analogs of N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide that have improved efficacy and reduced side effects.
properties
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)ethylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-3-9-15(10-4-11)20(18,19)17-12(2)13-5-7-14(16)8-6-13/h3-10H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTVCUVJIYNHHD-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300845.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300849.png)
![2-methoxy-4,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300867.png)
![3,4-dimethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300872.png)
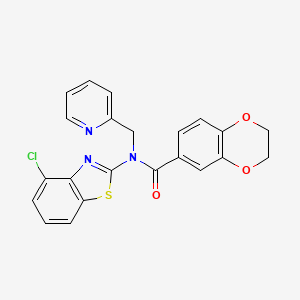
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3300885.png)
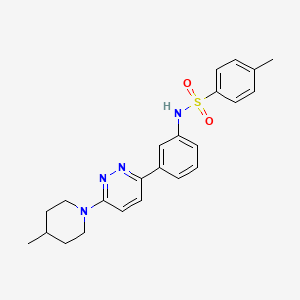
![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3300894.png)
![4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300901.png)
![4-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3300913.png)
